molecular formula C21H14O8 B13642806 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

Katalognummer: B13642806
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: ASAOJPNOEUMWCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes multiple carboxylic acid and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For example, the reaction of 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid with metal salts under hydrothermal conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of hydrothermal synthesis and coordination polymer formation can be adapted for large-scale production. This typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid involves its ability to form stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid and hydroxyl groups, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.

Eigenschaften

Molekularformel

C21H14O8

Molekulargewicht

394.3 g/mol

IUPAC-Name

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C21H14O8/c22-17-5-2-11(8-15(17)20(26)27)10-1-4-13(14(7-10)19(24)25)12-3-6-18(23)16(9-12)21(28)29/h1-9,22-23H,(H,24,25)(H,26,27)(H,28,29)

InChI-Schlüssel

ASAOJPNOEUMWCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.